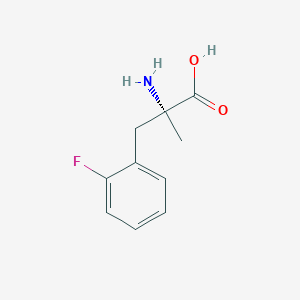
(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: is a chemical compound that belongs to the class of hydroxylated phenylacetic acids It is characterized by the presence of two hydroxyl groups (-OH) attached to the benzene ring and the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the hydroxylation of phenylacetic acid derivatives. One common method involves the reaction of phenylacetic acid with a hydroxylating agent under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and efficient catalysts to ensure high yield and purity. The production process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its hydrate form.
Análisis De Reacciones Químicas
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as quinones or other oxidized phenylacetic acids.
Reduction: Reduction reactions can lead to the formation of reduced phenylacetic acid derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced phenylacetic acids and alcohols.
Substitution: Esters, ethers, and other substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial applications.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: can be compared with other similar compounds, such as:
Phenylacetic Acid: Lacks the hydroxyl group at the 2-position.
Hydroquinone: Similar structure but lacks the acetic acid moiety.
Salicylic Acid: Contains a similar hydroxyl group but has a different aromatic ring structure.
Uniqueness: The presence of both hydroxyl groups and the acetic acid moiety makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBHLAWGXOMOR-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112225.png)
![(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112245.png)





![5-Benzyloxycarbonyl-1-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane](/img/structure/B8112282.png)
![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)




